molecular formula C21H28N4O2 B2908709 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-phenylacetamide CAS No. 1226426-87-4

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-phenylacetamide

Cat. No.: B2908709
CAS No.: 1226426-87-4
M. Wt: 368.481
InChI Key: SZJSKAWAFODRDR-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the azepane and pyrimidine intermediates. One common method involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidine with N-ethyl-N-phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-25(18-11-7-6-8-12-18)20(26)16-27-19-15-17(2)22-21(23-19)24-13-9-4-5-10-14-24/h6-8,11-12,15H,3-5,9-10,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJSKAWAFODRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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